The RR6 Prognostic Model: A Technical Guide for Myelofibrosis Researchers
The RR6 Prognostic Model: A Technical Guide for Myelofibrosis Researchers
The RR6 (Response to Ruxolitinib (B1666119) after 6 months) prognostic model is a clinical tool designed to predict survival in patients with myelofibrosis (MF) undergoing treatment with the JAK1/JAK2 inhibitor ruxolitinib.[1][2] Developed to address the need for early and reliable predictors of long-term outcomes, the RR6 model stratifies patients into distinct risk categories based on their response to the initial six months of therapy.[2][3] This allows for the timely identification of patients with suboptimal responses who may benefit from alternative therapeutic strategies.[2][4]
This technical guide provides a comprehensive overview of the RR6 model, its core components, quantitative outcomes from key studies, and the experimental protocols underpinning its development and validation.
Core Components of the RR6 Model
The RR6 model utilizes four risk factors derived from three clinical variables assessed at baseline, three months, and six months of ruxolitinib treatment.[2][3][5] A scoring system is employed to categorize patients into low, intermediate, and high-risk groups for overall survival.[1][6]
Predictor Variables and Scoring System
The model assigns one point for the presence of each of the following risk factors. The total score determines the patient's risk category.[6]
| Risk Factor | Points |
| Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months | 1 |
| Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months | 1 |
| Red blood cell (RBC) transfusion need at 3 months AND/OR 6 months | 1 |
| RBC transfusion need at baseline, 3 months, AND 6 months | 1 |
The total score is then used to stratify patients into one of three risk categories:
-
Low Risk: < 2 points
-
Intermediate Risk: 2 to 4 points
-
High Risk: > 4 points[6]
Quantitative Outcomes
The RR6 model was developed using data from the RUXOREL-MF study and has been validated in independent patient cohorts.[2][7] The following tables summarize the key quantitative outcomes from these studies.
RUXOREL-MF Study (Development Cohort)
The RUXOREL-MF study was a real-world, ambispective, observational study that enrolled 209 patients with myelofibrosis treated with ruxolitinib.[2][7]
| Risk Category | Median Overall Survival (OS) | 95% Confidence Interval (CI) |
| Low Risk | Not Reached | - |
| Intermediate Risk | 61 months | 43-80 months |
| High Risk | 33 months | 21-50 months |
| Data sourced from Maffioli et al., Blood Advances, 2022.[8] |
Validation Cohort 1
A validation of the RR6 model was performed in a retrospective, single-center cohort of 140 patients with myelofibrosis treated with ruxolitinib.[1]
| Risk Category | Median Overall Survival (OS) |
| Low Risk | Not Reached |
| Intermediate Risk | 80 months |
| High Risk | 50 months |
| Data sourced from a 2022 study validating the RR6 model.[1] |
Validation Cohort 2
A further validation study was conducted in a retrospective, single-center cohort of 105 patients with World Health Organization-defined MF treated with ruxolitinib.[3]
| Risk Category | Median Overall Survival (OS) | 95% Confidence Interval (CI) |
| Low Risk | Not Reached | 49-NR |
| Intermediate Risk | 66 months | 34-135 |
| High Risk | 22 months | 21-35 |
| Data sourced from a 2022 study on the validation and molecular integration of the RR6 model.[5] |
Experimental Protocols
The development and validation of the RR6 model were based on data from clinical studies with specific protocols.
RUXOREL-MF Study (RR6 Model Development)
-
Study Design: A real-world, ambispective, observational study conducted at 17 centers.[2]
-
Participants: 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.[2][7]
-
Inclusion Criteria (General):
-
Diagnosis of primary or secondary myelofibrosis.
-
Treatment with ruxolitinib as per standard clinical practice.
-
-
Data Collection: Clinical and laboratory data were collected at the time of myelofibrosis diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[2]
-
Assessments for RR6 Model:
-
Ruxolitinib dose.
-
Palpable spleen length.
-
Red blood cell transfusion requirement.
-
Validation Study Protocol
-
Study Design: A retrospective, single-center experience.[1]
-
Participants: 140 patients with myelofibrosis treated with ruxolitinib.[1]
-
Data Analysis: The RR6 prognostic model was applied to the patient data to confirm its predictive ability.[1]
Visualizations
RR6 Model Logical Workflow
Caption: Logical workflow of the RR6 prognostic model.
RR6 Model Experimental Workflow
Caption: Experimental workflow for the RR6 model.
Signaling Pathways
The RR6 model is a clinical prognostic tool and is not directly based on specific signaling pathways. However, the mechanism of action of ruxolitinib, a core component of the model's context, involves the inhibition of the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, including myelofibrosis. Ruxolitinib's inhibition of JAK1 and JAK2 aims to reduce the downstream signaling that drives the disease's signs and symptoms, such as splenomegaly and constitutional symptoms. The clinical parameters used in the RR6 model (spleen response, need for transfusions) are indirect measures of the biological and clinical response to this pathway inhibition.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.
References
- 1. RR6 prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. iris.unipv.it [iris.unipv.it]
- 5. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]
- 6. Prediction of Survival and Prognosis Migration from Gold-Standard Scores in Myelofibrosis Patients Treated with Ruxolitinib Applying the RR6 Prognostic Model in a Monocentric Real-Life Setting | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
